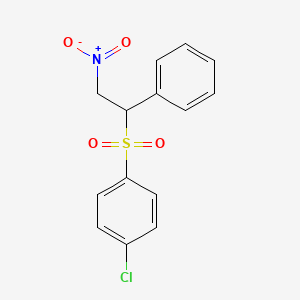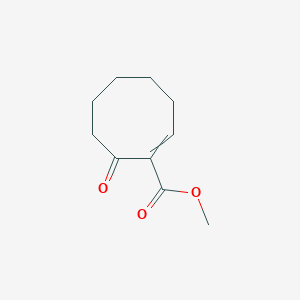
Methyl 8-oxocyclooct-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-oxocyclooct-1-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclooctene ring with a ketone and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 8-oxocyclooct-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by oxidation and esterification. For example, a photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile can yield a cycloadduct, which can then be further processed to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-oxocyclooct-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 8-oxocyclooct-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of methyl 8-oxocyclooct-1-ene-1-carboxylate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in nucleophilic and electrophilic reactions. The molecular pathways involved include the formation of intermediates such as enolates or carbocations, which then undergo further transformations.
Comparación Con Compuestos Similares
Methyl 8-oxocyclooct-1-ene-1-carboxylate can be compared with other similar compounds, such as:
Methyl cyclohex-1-ene-1-carboxylate: Similar structure but with a six-membered ring instead of an eight-membered ring.
Methyl endo-8-cyano-exo-8-methyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate: Contains additional functional groups and a bicyclic structure.
The uniqueness of this compound lies in its eight-membered ring structure, which imparts different steric and electronic properties compared to its six-membered counterparts. This can lead to distinct reactivity and applications in various fields.
Propiedades
Número CAS |
52784-35-7 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
methyl 8-oxocyclooctene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h6H,2-5,7H2,1H3 |
Clave InChI |
YZNBAIABDLQLCX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CCCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


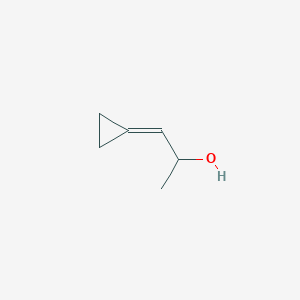
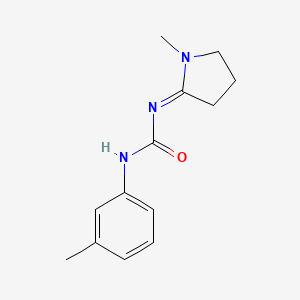

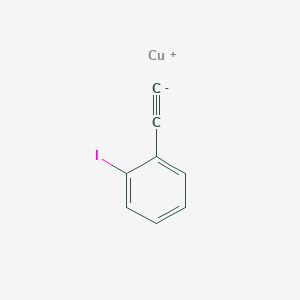

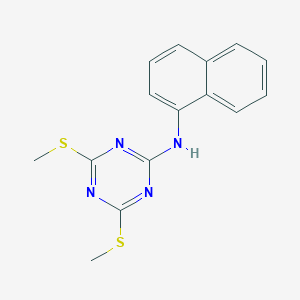
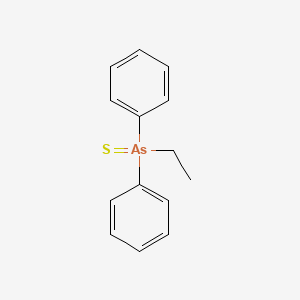

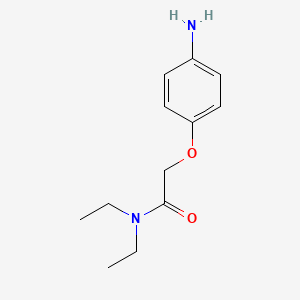
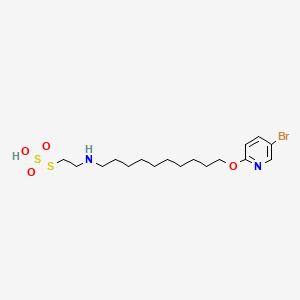

![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
